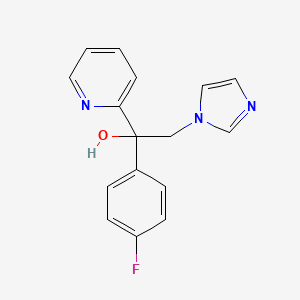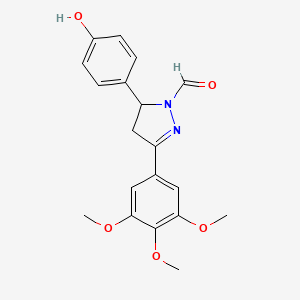![molecular formula C15H16FN3O4 B11052174 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)
1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenoxyacetamido group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenoxyacetamido group: This step involves the reaction of the pyrazole intermediate with 4-fluorophenoxyacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,2-DIFLUORO-2-(4-FLUOROPHENOXY)ACETATE: This compound shares the fluorophenoxy group but differs in the presence of difluoro substituents.
ETHYL 2-(2-(4-FLUOROPHENOXY)ACETAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: This compound has a similar acetamido group but features a tetrahydrobenzo[b]thiophene ring instead of a pyrazole ring.
Uniqueness
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific combination of a pyrazole ring with a fluorophenoxyacetamido group and an ethyl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16FN3O4 |
|---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
ethyl 2-[3-[[2-(4-fluorophenoxy)acetyl]amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H16FN3O4/c1-2-22-15(21)9-19-8-7-13(18-19)17-14(20)10-23-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,20) |
InChI Key |
YJDKTUGCLYBQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)COC2=CC=C(C=C2)F |
solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-bis(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052091.png)


![5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11052106.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11052107.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11052118.png)
![Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate](/img/structure/B11052122.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11052126.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052139.png)
![3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11052148.png)
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/structure/B11052153.png)

![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
